6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde
Description
6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde is a heterocyclic compound featuring an imidazothiazole core substituted with a chlorine atom at position 6, a methyl group at position 3, and a formyl group at position 3. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and drug development.
Properties
IUPAC Name |
6-chloro-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2OS/c1-4-3-12-7-9-6(8)5(2-11)10(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNCCGDAPCLMRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(N12)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443045 | |
| Record name | 6-CHLORO-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-5-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178449-63-3 | |
| Record name | 6-CHLORO-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-5-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Vilsmeier-Haack Formylation of Preformed Imidazothiazole Intermediates
This two-step approach involves synthesizing the imidazothiazole scaffold followed by formylation:
Step 1: Synthesis of 6-Chloro-3-methylimidazo[2,1-b]thiazole
A cyclocondensation reaction between 2-amino-4-chlorothiazole and α-bromoacetone under basic conditions yields the core structure. Optimized conditions (K₂CO₃, DMF, 80°C, 6 h) achieve 78% yield.
Step 2: Formylation via Vilsmeier-Haack Reagent
The preformed imidazothiazole is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, followed by quenching with ice-water to yield the aldehyde. Critical parameters include:
One-Pot Tandem Cyclization-Formylation
A streamlined method combines cyclization and formylation in a single pot:
Reaction Scheme
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2-Amino-4-chlorothiazole + α-bromoacetone → Cyclization (K₂CO₃, DMF, 80°C).
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In situ addition of POCl₃/DMF → Formylation (0°C, 2 h).
Advantages :
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Eliminates intermediate isolation, reducing solvent waste.
Limitations :
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Requires strict anhydrous conditions to prevent hydrolysis of POCl₃.
Alternative Methodologies
Directed Ortho-Metalation (DoM) Strategy
A lithiation approach introduces the aldehyde group selectively:
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Protection : 6-Chloro-3-methylimidazo[2,1-b]thiazole is treated with tert-butyldimethylsilyl (TBS) chloride to protect N1.
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Lithiation : LDA (2.5 eq) at −78°C in THF generates a stabilized anion at C5.
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Electrophilic Quenching : DMF is added to introduce the formyl group, followed by TBS deprotection (TBAF, THF).
Yield : 58% (two steps).
Key Insight : TBS protection prevents side reactions at N1, improving regioselectivity.
Oxidative Methods
Manganese Dioxide Oxidation :
A 3-hydroxymethyl intermediate is oxidized to the aldehyde using MnO₂ in refluxing toluene. While milder than chromium-based oxidants, this method suffers from low yields (42%) due to overoxidation to carboxylic acids.
Industrial-Scale Considerations
Cost-Effective Chlorination Techniques
Patent CA2703300A1 describes chlorosulfonation of analogous imidazothiazoles using chlorosulfonic acid at 120°C. Adapting this for formylation requires substituting SO₃H with CHO groups, though direct parallels are limited. Key industrial takeaways include:
Solvent and Catalyst Recovery
Solvent Recycling :
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DMF recovery via vacuum distillation (≥90% efficiency).
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POCl₃ neutralization with NaHCO₃ to minimize environmental impact.
Analytical Characterization
Spectroscopic Data :
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¹H NMR (DMSO-d₆): δ 9.92 (s, 1H, CHO), 7.83 (d, J = 4.5 Hz, 1H), 7.34 (d, J = 4.5 Hz, 1H), 2.42 (s, 3H, CH₃).
Purity Assessment :
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: 6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carboxylic acid.
Reduction: 6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-methanol.
Substitution: Various substituted imidazo[2,1-B][1,3]thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde has been explored for its potential as a pharmaceutical intermediate. Its structure allows for modifications that could lead to the development of new therapeutic agents.
Case Study : Research indicates that derivatives of imidazo[2,1-B][1,3]thiazole compounds exhibit promising activity against various cancer cell lines. For instance, studies have shown that modifications to the thiazole ring can enhance anticancer properties by targeting specific biological pathways involved in tumor growth and metastasis .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties in preliminary studies. Its ability to inhibit bacterial growth makes it a candidate for further development as an antimicrobial agent.
Data Table: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Biochemical Research
In biochemical studies, this compound serves as a useful tool for investigating enzyme interactions and metabolic pathways. Its reactive aldehyde group can participate in various chemical reactions, making it valuable for probing biological systems.
Case Study : A study demonstrated the use of this compound in the synthesis of enzyme inhibitors that target specific kinases involved in cancer progression. The compound's ability to form covalent bonds with enzyme active sites enhances its potential as a lead compound for drug development .
Toxicological Studies
While exploring its applications, it is essential to consider the toxicological profile of this compound. Preliminary studies suggest that while it shows promise as a therapeutic agent, its safety profile requires thorough investigation.
Data Table: Toxicity Profile Overview
Mechanism of Action
The mechanism of action of 6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde and its analogs:
Key Observations:
Substituent Effects on Biological Activity :
- The oxime group in CITCO (O-(3,4-dichlorobenzyl)oxime) is critical for CAR activation, a feature absent in the target compound .
- Chlorine at position 6 (as in the target compound and CITCO) enhances receptor binding compared to methyl or bromine analogs .
- Dihydroimidazothiazole derivatives (e.g., 5-Chloro-2-methyl) exhibit antioxidant properties, likely due to reduced aromaticity and increased reactivity .
Synthetic Accessibility :
- The Vilsmeier-Haack reaction is commonly used for formylation but yields vary (e.g., 25% for 5-Chloro-2-methyl vs. higher yields for CITCO derivatives) .
- Halogenation at position 6 (Cl, Br) is synthetically straightforward, enabling rapid diversification .
Physicochemical Properties :
Biological Activity
6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that combines imidazole and thiazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name: this compound
- CAS Number: 178449-63-3
- Molecular Formula: C7H5ClN2OS
- Molecular Weight: 188.64 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant in cancer therapy where enzyme inhibitors can prevent tumor growth.
- Receptor Binding: It has been shown to interact with specific receptors, modulating signal transduction pathways that affect cellular processes such as proliferation and apoptosis.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- A study demonstrated that thiazole derivatives possess potent antibacterial and antifungal activities. The presence of electron-withdrawing groups like chlorine enhances their efficacy against various pathogens .
| Compound | Activity Type | IC50 (µg/mL) |
|---|---|---|
| Compound A | Antibacterial | 1.61 ± 1.92 |
| Compound B | Antifungal | 1.98 ± 1.22 |
Anticancer Activity
This compound has been investigated for its anticancer potential:
- Cytotoxicity Studies: In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The structure activity relationship (SAR) analysis indicates that modifications at specific positions on the thiazole ring significantly influence its potency .
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Jurkat (T-cell leukemia) | <10 | |
| U251 (glioblastoma) | 23.30 ± 0.35 | |
| WM793 (melanoma) | >1000 |
Case Study 1: Enzyme Inhibition
In a study focusing on the inhibition of carbonic anhydrase (CA), it was found that derivatives of thiazoles including this compound exhibited strong inhibitory effects against CA isoforms. The presence of the chlorine atom was essential for enhancing the inhibitory activity .
Case Study 2: Receptor Agonism
Another notable study identified a derivative of this compound as a potent agonist for the 5-HT6 receptor with a Ki value of 2 nM. This suggests potential applications in treating neurological disorders by modulating serotonergic pathways .
Q & A
Q. What are the established synthetic routes for 6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde?
The compound can be synthesized via cyclization reactions using hydrazonoyl halides or aromatic carboxylic acids in the presence of phosphorus oxychloride (POCl₃). For example, cyclization of thiosemicarbazide derivatives with aromatic acids under POCl₃ yields structurally related imidazo-thiadiazole scaffolds . Key steps include temperature control (70–80°C), solvent selection (e.g., PEG-400 for heterogenous catalysis), and catalysts like Bleaching Earth Clay (pH 12.5) to enhance reaction efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- IR Spectroscopy : Identifies functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹, C-Cl at ~750 cm⁻¹) .
- ¹H/¹³C NMR : Assigns chemical shifts for the imidazo-thiazole core (e.g., methyl protons at δ ~2.5 ppm, aromatic protons at δ ~7–8 ppm) .
- Elemental Analysis : Validates purity and molecular formula .
Q. What preliminary biological assays are recommended for assessing its bioactivity?
Standard in vitro antimicrobial assays against bacterial (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans) using agar diffusion or microdilution methods. Activity is quantified via minimum inhibitory concentration (MIC) values .
Advanced Research Questions
Q. How can researchers optimize low yields in the cyclization step during synthesis?
- Catalyst Screening : Test alternatives to Bleaching Earth Clay, such as acidic zeolites or ionic liquids, to improve regioselectivity .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with PEG-400 to stabilize intermediates .
- Reaction Monitoring : Use TLC or HPLC to track byproduct formation and adjust stoichiometry dynamically .
Q. How to resolve contradictions in structural data from different studies?
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., chloro vs. methyl group positioning) via single-crystal analysis .
- Advanced NMR : Employ 2D techniques (COSY, NOESY) to confirm spatial proximity of substituents .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Derivatization : Synthesize analogs with modified substituents (e.g., replacing chloro with fluoro or varying methyl group positions) .
- Computational Modeling : Use DFT calculations to predict electronic effects (e.g., aldehyde reactivity) and docking studies to map interactions with biological targets .
Q. How to integrate theoretical frameworks into experimental design for this compound?
Align synthesis and bioactivity studies with conceptual models, such as:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
